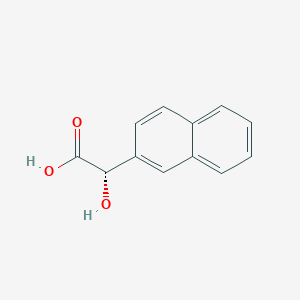

(S)-2-(2-Naphthyl)glycolic acid

Übersicht

Beschreibung

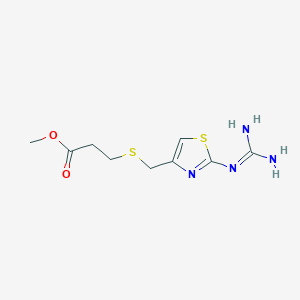

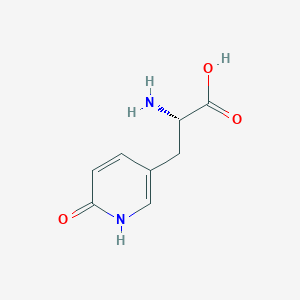

Molecular Structure Analysis

The molecular structure of “(S)-2-(2-Naphthyl)glycolic acid” would include a naphthyl group, a glycolic acid group, and a chiral center. The “(S)” notation indicates the configuration of the chiral center .

Chemical Reactions Analysis

Without specific information on “(S)-2-(2-Naphthyl)glycolic acid”, it’s difficult to provide a detailed analysis of its chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific chemical structure. For “(S)-2-(2-Naphthyl)glycolic acid”, these could include factors like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Wissenschaftliche Forschungsanwendungen

Biodegradable Polymer Research

Poly(D,L-lactic-co-glycolic acid) (PLGA) is extensively used in biodegradable polymer research for controlled drug release. The complexity of drug release from PLGA-based systems offers many avenues for modifying drug release, highlighting the significance of understanding release mechanisms and factors affecting drug release rates (Fredenberg et al., 2011).

Environmental Remediation

Studies on chemical recycling of poly(ethylene terephthalate) (PET) explore the recovery of pure monomers like terephthalic acid through processes like hydrolysis, showing the potential for chemical recycling to contribute to environmental sustainability and raw material conservation (Karayannidis & Achilias, 2007).

Analytical Methodology in Environmental Monitoring

Research on standard method design for semi-quantification of total naphthenic acids in water samples by mass spectrometry aims to improve environmental monitoring and analysis, addressing the need for reliable quantification methods in water quality assessments (Kovalchik et al., 2017).

Cancer Treatment with Nanoparticles

PLGA-based nanoparticles have shown promise in cancer therapy, including tumor-targeted drug delivery. The use of PLGA nanoparticles as drug carriers for cancer therapeutics has been extensively studied, reflecting the potential of these materials in enhancing therapeutic efficacy and targeting cancer cells more effectively (Rezvantalab et al., 2018).

Safety And Hazards

Zukünftige Richtungen

The future directions for research and development involving a specific compound like “(S)-2-(2-Naphthyl)glycolic acid” would depend on its properties and potential applications. These could range from medicinal chemistry (if the compound has biological activity) to materials science (if the compound has interesting physical properties) .

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-2-naphthalen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDJTWLEXYIASW-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(2-Naphthyl)glycolic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.